molecular formula C7H7N3O3 B14727795 [Nitroso(pyridin-3-yl)amino]acetic acid CAS No. 6642-42-8

[Nitroso(pyridin-3-yl)amino]acetic acid

Cat. No.: B14727795
CAS No.: 6642-42-8
M. Wt: 181.15 g/mol
InChI Key: KNKVBTVFNCPNEW-UHFFFAOYSA-N
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Description

[Nitroso(pyridin-3-yl)amino]acetic acid is an organic compound with the molecular formula C7H7N3O3 It is a derivative of pyridine and contains both nitroso and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Nitroso(pyridin-3-yl)amino]acetic acid typically involves the nitrosation of pyridine derivatives. One common method is the direct nitrosation of pyridine-3-ylamine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[Nitroso(pyridin-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction yields amino compounds.

Scientific Research Applications

[Nitroso(pyridin-3-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Nitroso(pyridin-3-yl)amino]acetic acid involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Nitroso(pyridin-3-yl)amino]acetic acid is unique due to the presence of both nitroso and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.

Properties

CAS No.

6642-42-8

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

2-[nitroso(pyridin-3-yl)amino]acetic acid

InChI

InChI=1S/C7H7N3O3/c11-7(12)5-10(9-13)6-2-1-3-8-4-6/h1-4H,5H2,(H,11,12)

InChI Key

KNKVBTVFNCPNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N(CC(=O)O)N=O

Origin of Product

United States

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